molecular formula C6H10N2O B12988139 N-Isopropyloxazol-2-amine

N-Isopropyloxazol-2-amine

Cat. No.: B12988139
M. Wt: 126.16 g/mol
InChI Key: ACBGWOGFDRAQLN-UHFFFAOYSA-N
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Description

N-Isopropyloxazol-2-amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a derivative of 2-aminobenzoxazole, it shares structural features with scaffolds known to possess significant biological activity . Such heterocyclic amines are frequently explored as key precursors or core structures in the development of pharmacologically active molecules . Researchers value these compounds for constructing diverse heterocyclic libraries, which can be achieved through methods like copper-catalyzed domino C-N cross-coupling reactions . The isopropylamine moiety is a common functional group that can influence the compound's physicochemical properties and binding interactions with biological targets . In research settings, this amine can act as a building block for the synthesis of more complex molecules, particularly in the development of potential inhibitors for various enzymes and protein targets . Its mechanism of action in any specific application is highly dependent on the final synthesized compound and the biological system under investigation. This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-propan-2-yl-1,3-oxazol-2-amine

InChI

InChI=1S/C6H10N2O/c1-5(2)8-6-7-3-4-9-6/h3-5H,1-2H3,(H,7,8)

InChI Key

ACBGWOGFDRAQLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=CO1

Origin of Product

United States

Reactivity and Mechanistic Investigations of N Isopropyloxazol 2 Amine

Reactions of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine is the center of its nucleophilic character, allowing it to react with a variety of electrophiles. chemguide.co.uk

As a nucleophile, the primary amine of N-Isopropyloxazol-2-amine can participate in both nucleophilic addition and substitution reactions. These reactions are fundamental to the synthesis of more complex derivatives.

Primary amines react with aldehydes and ketones in an acid-catalyzed nucleophilic addition reaction to form imines, also known as Schiff bases. libretexts.org The mechanism involves the initial attack of the amine nucleophile on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields a protonated imine (an iminium ion), which is then deprotonated to give the final imine product. libretexts.org

Given that this compound is a primary amine, it is expected to react with carbonyl compounds to form the corresponding N-(oxazol-2-yl)imines. Analogous reactions have been reported for the isosteric 2-aminothiazoles, which form Schiff bases upon reaction with aromatic aldehydes. mdpi.com Due to the presence of only one hydrogen atom on the nitrogen after imine formation, enamines cannot be formed from this primary amine.

ReactantReagentProduct StructureProduct Name
This compoundAldehyde (R'-CHO)N-(oxazol-2-yl)imine structureN-(1-(oxazol-2-yl)propylidene)alkan-1-amine
This compoundKetone (R'-CO-R'')N-(oxazol-2-yl)imine structureN-(1-(oxazol-2-yl)propylidene)alkan-2-amine

This table illustrates the general transformation for imine formation. R' and R'' represent generic alkyl or aryl groups.

The reaction of primary amines with alkylating agents, such as alkyl halides, is a common method for synthesizing more substituted amines. This nucleophilic substitution reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. msu.edu A significant challenge in the alkylation of primary amines is the potential for over-alkylation. chemguide.co.ukchemguide.co.uk The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and, ultimately, a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu

For this compound, N-alkylation is expected to be less facile than for simple aliphatic amines due to the reduced nucleophilicity of the amino group. mdpi.com Furthermore, a potential complication is the regioselectivity of the alkylation. Studies on the related 2-aminothiazole (B372263) system have shown that alkylation can occur at either the exocyclic primary amine nitrogen or the endocyclic ring nitrogen, depending on the reaction conditions and the structure of the amine. acs.org In the absence of a condensing agent, alkylation often favors the ring nitrogen. acs.org

Table 3.1.1.2: N-Alkylation and Quaternization of this compound

Reaction Stage Reagent Product Structure Product Class
Mono-alkylation Alkyl Halide (R-X) Secondary amine structure Secondary Amine
Quaternization Excess Alkyl Halide (R-X) Quaternary ammonium salt structure Quaternary Ammonium Salt

This table shows the general products of N-alkylation and subsequent quaternization. R represents an alkyl group and X represents a halide.

Primary amines readily react with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. chemguide.co.uk This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride).

The acylation of this compound would produce the corresponding N-isopropyl-N-(oxazol-2-yl)amide. Research comparing 2-aminooxazoles with their 2-aminothiazole isosteres has shown that the 2-amino group on the oxazole (B20620) ring has lower nucleophilicity. mdpi.com This suggests that acylation reactions may require more forcing conditions (e.g., stronger reagents or higher temperatures) compared to more nucleophilic amines.

Table 3.1.1.3: Acylation of this compound

Reagent Product Structure Product Name
Acyl Chloride (R-COCl) Amide structure N-isopropyl-N-(oxazol-2-yl)alkanamide
Acid Anhydride (B1165640) ((R-CO)₂O) Amide structure N-isopropyl-N-(oxazol-2-yl)alkanamide

This table illustrates the general acylation reaction. R represents a generic alkyl or aryl group.

The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is a key transformation that leads to the formation of diazonium salts. organic-chemistry.org

The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfer and dehydration steps follows, ultimately leading to the formation of a diazonium cation (R-N₂⁺). organic-chemistry.org

The stability and subsequent reactivity of the diazonium salt are highly dependent on the nature of the organic group (R). For typical primary aliphatic amines, the resulting alkanediazonium salts are exceedingly unstable and rapidly decompose, even at low temperatures, with the loss of dinitrogen gas (N₂) to form a highly reactive carbocation. This carbocation can then undergo a variety of subsequent reactions, including substitution and elimination, often yielding a complex mixture of products. organic-chemistry.org

In the case of this compound, the amine is attached to an sp²-hybridized carbon of the heterocyclic ring. While not a traditional aromatic amine like aniline, the electronic environment is different from a simple aliphatic amine. Research on other electron-deficient heterocyclic amines, such as amino-1,2,5-oxadiazoles, has shown that they are very weak nucleophiles, making diazotization challenging but feasible under specific conditions. nih.gov The resulting oxazol-2-yldiazonium salt would be expected to be highly unstable, similar to other diazonium salts derived from non-aromatic systems, and would likely serve as a transient intermediate that readily loses N₂.

Table 3.1.2.1: Diazotization of this compound

Reagents Intermediate Product Key Features
NaNO₂, HCl (aq.), 0-5 °C Isopropyl(oxazol-2-yl)diazonium chloride Highly unstable intermediate
Prone to rapid decomposition with loss of N₂ gas

This table outlines the formation of the transient diazonium salt from this compound.

Transformations Involving Nitrous Acid and Nitrosating Agents.

N-Nitrosoamine Formation and Mechanistic Considerations within Amine Chemistry

The formation of N-nitrosoamines from secondary amines, such as this compound, is a significant chemical transformation, often initiated by the presence of nitrous acid (HNO₂), which is typically formed in situ from nitrites under acidic conditions. veeprho.com The generally accepted mechanism involves the reaction of a secondary amine with a nitrosating agent. nih.gov

The process begins with the protonation of nitrous acid to form a more potent electrophile, the nitrosonium ion (NO⁺). wikipedia.org The lone pair of electrons on the nitrogen atom of the this compound then performs a nucleophilic attack on the nitrosonium ion. This is followed by deprotonation of the resulting intermediate by a weak base, such as water, to yield the stable N-nitrosoamine. wikipedia.org

For this compound, the reaction would proceed as follows: (CH₃)₂CH-NH-(C₃H₂NO) + HNO₂ → (CH₃)₂CH-N(NO)-(C₃H₂NO) + H₂O

The rate of this reaction is influenced by several factors, including the basicity of the amine and the pH of the reaction medium. researchgate.net While many N-nitrosoamines are known to be potent carcinogens, the specific biological activity of the N-nitroso derivative of this compound is not detailed here. nih.gov It is important to note that primary amines also react with nitrosating agents but form unstable N-nitroso products that typically decompose to diazonium salts. veeprho.comnih.gov

Mechanistic Steps of N-Nitrosoamine Formation
StepDescriptionKey Species Involved
1Formation of the nitrosating agent (e.g., nitrosonium ion).Nitrous acid (HNO₂), Acid (H⁺), Nitrosonium ion (NO⁺)
2Nucleophilic attack by the secondary amine on the nitrosating agent.This compound, Nitrosonium ion (NO⁺)
3Deprotonation of the intermediate to form the N-nitrosoamine.Protonated intermediate, Water (or other weak base)

Elimination Reactions (e.g., Hofmann-type Eliminations related to amine derivatives)

The Hofmann elimination is a characteristic reaction of amines that converts them into alkenes. wikipedia.org This process involves exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orglibretexts.org This salt is then treated with a strong base, such as silver oxide in water, to generate a quaternary ammonium hydroxide (B78521). wikipedia.orgallen.in Upon heating, this intermediate undergoes an E2 elimination reaction to produce an alkene, a tertiary amine, and water. libretexts.org

A key feature of the Hofmann elimination is its regioselectivity, which typically favors the formation of the least substituted alkene, known as the "Hofmann product". wikipedia.orgmasterorganicchemistry.com This preference is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most accessible, least sterically hindered β-hydrogen. wikipedia.orgmasterorganicchemistry.com

For this compound, the isopropyl group attached to the nitrogen has β-hydrogens that can participate in this elimination. The theoretical application of the Hofmann elimination would proceed as follows:

Exhaustive Methylation: The this compound is treated with excess methyl iodide to form N,N-dimethyl-N-isopropyloxazol-2-ammonium iodide.

Formation of Hydroxide Salt: The iodide salt is treated with silver oxide and water to yield the corresponding quaternary ammonium hydroxide.

Elimination: Heating the quaternary ammonium hydroxide would lead to the elimination of the bulky N,N-dimethyloxazol-2-amine group and a proton from one of the methyl groups of the isopropyl substituent, resulting in the formation of propene.

Oxidative Transformations of the Amine Moiety (e.g., N-Oxide Formation)

The oxidation of tertiary amines to their corresponding N-oxides is a well-established transformation. google.com While this compound is a secondary amine, it can be conceptually converted to a tertiary amine (e.g., through alkylation) which could then be oxidized. The oxidation of nitrogen-containing heterocyclic compounds to form N-oxides is a common reaction, often employing oxidizing agents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or Oxone®. rsc.org

The formation of an N-oxide involves the donation of the lone pair of electrons from the nitrogen atom to an oxygen atom from the oxidizing agent. For a tertiary amine derivative of this compound, this would result in the formation of a coordinate covalent bond between the nitrogen and oxygen atoms.

The presence of the oxazole ring and the isopropyl group could influence the reactivity of the amine towards oxidation. The electron-withdrawing nature of the oxazole ring might decrease the nucleophilicity of the exocyclic nitrogen, potentially making oxidation more challenging compared to a simple alkyl amine. However, N-oxides have been successfully formed from substituted oxazoles. pharmaguideline.com The synthesis of N-oxides from heterocycle-fused pyrimidines has also been reported, indicating that such transformations are feasible for complex heterocyclic systems. rsc.org

Reactivity of the Oxazole Heterocyclic Ring System

The oxazole ring in this compound exhibits its own characteristic reactivity, distinct from the exocyclic amine group. Its aromaticity is lower than that of thiazole, influencing its reaction patterns. wikipedia.org

Electrophilic Aromatic Substitution Patterns

The oxazole ring is generally considered electron-deficient, making electrophilic aromatic substitution (EAS) more difficult than in more electron-rich heterocycles like pyrrole (B145914) or furan. firsthope.co.in However, the presence of an electron-donating group, such as the N-isopropylamino group at the C2 position, activates the ring towards electrophilic attack. pharmaguideline.comslideshare.net

The directing effect of the amino group channels electrophiles primarily to the C5 position. slideshare.netprinceton.edu This is due to the resonance stabilization of the cationic intermediate formed when the electrophile attacks at this position. If the C5 position is occupied, substitution may occur at the C4 position. scribd.com

Reactivity of Oxazole Ring Positions in EAS
PositionRelative ReactivityReason
C5Most reactiveStabilization of the intermediate by the 2-amino group. slideshare.net
C4Moderately reactiveAlternative site if C5 is blocked. scribd.com
C2Least reactiveAlready substituted and adjacent to electronegative nitrogen.

Nucleophilic Attack on the Oxazole Ring

Nucleophilic attack on the unsubstituted oxazole ring is generally unfavorable. However, it can occur, particularly at the C2 position, which is the most electron-deficient carbon atom due to its position between the electronegative oxygen and nitrogen atoms. pharmaguideline.combrainly.in The presence of a good leaving group at the C2 position facilitates nucleophilic aromatic substitution. wikipedia.org

In the case of this compound, the amino group itself is not a good leaving group. Therefore, direct nucleophilic substitution at the C2 position is unlikely. Instead, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.com

Ring-Opening and Rearrangement Pathways

The oxazole ring can undergo cleavage under various conditions. Strong acidic or basic conditions, particularly at elevated temperatures, can lead to ring-opening. firsthope.co.in For instance, hydrogenation of substituted 2-aminooxazoles can result in the cleavage of the heteroring. scribd.com The instability of the benzoxazole (B165842) ring (a related structure) in the presence of alkaline agents has been noted, where it can decompose. scribd.com

Another potential reaction pathway for substituted oxazoles is rearrangement. The Cornforth rearrangement, for example, is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While not directly applicable to this compound in its ground state, it highlights the potential for skeletal rearrangements in the oxazole system under specific conditions. Additionally, some 2-lithio-oxazoles are known to be unstable and can break down into open-chain isocyanides. pharmaguideline.com

Mechanistic Studies of Critical Reactions

The reactivity of this compound is governed by the interplay of the electron-rich oxazole ring and the secondary amine substituent. Mechanistic studies, often combining experimental kinetics, intermediate trapping, and computational modeling, are crucial for understanding and optimizing reactions involving this scaffold.

Elucidation of Reaction Pathways and Transition States

Mechanistic investigations into reactions involving 2-aminooxazoles, such as this compound, have focused significantly on transition-metal-catalyzed cross-coupling reactions, particularly N-arylation and C-H functionalization.

The Buchwald-Hartwig amination is a key method for forming the N-aryl bond on 2-aminooxazoles. nih.govacs.org The generally accepted catalytic cycle for this palladium-catalyzed reaction provides a clear reaction pathway. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II)-aryl intermediate. Subsequent coordination of the this compound and deprotonation by a base leads to a palladium-amido complex. The critical C-N bond-forming step occurs via reductive elimination from this complex, which regenerates the Pd(0) catalyst and yields the N-aryl product. acs.org Computational studies on analogous systems help to elucidate the energetics of the transition states for the oxidative addition and reductive elimination steps, which are often rate-determining.

Direct C-H arylation of the oxazole ring, another critical transformation, also proceeds through well-defined pathways. beilstein-journals.org For oxazoles, C-H activation typically occurs at the C2 or C5 position. The regioselectivity is influenced by the reaction mechanism, which can include concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic cleavage pathways. beilstein-journals.orgnih.gov In the case of this compound, the C2 position is blocked, directing functionalization to C5 or C4. Transition states in these pathways involve the formation of a palladacycle or a related organometallic intermediate where the C-H bond is broken. nih.gov Deuterium-labeling experiments can suggest that the C-H bond cleavage is the rate-determining step in some palladium-catalyzed processes. rsc.org

Reaction TypeKey Mechanistic StepsNature of Transition State
Buchwald-Hartwig N-Arylation 1. Oxidative Addition of Ar-X to Pd(0)2. Amine Coordination & Deprotonation3. Reductive EliminationTrigonal bipyramidal or square planar Pd(II) complexes
Direct C-H Arylation (e.g., at C5) 1. C-H Bond Activation (e.g., CMD)2. Coordination of Coupling Partner3. Reductive EliminationCyclometalated palladium intermediate

Role of Intermediates in Reaction Progression

The progression of reactions involving this compound is dictated by the formation and fate of various reactive intermediates.

Reactions involving the exocyclic amine group can proceed through distinct intermediates. For example, diazotization of the primary amino group in related 2-aminooxazoles with nitrous acid would form a diazonium salt intermediate. msu.edu These intermediates are typically unstable for heterocyclic amines but serve as precursors for substitution reactions where the diazo group is replaced by various nucleophiles with the loss of stable nitrogen gas. msu.edu

Furthermore, nitrosation of the secondary amine in this compound under acidic conditions would likely proceed through an initial equilibrium forming the N-nitrosonium ion (NO+), which then attacks the amine nitrogen. researchgate.net This leads to a protonated N-nitrosamine intermediate, which upon deprotonation yields the final N-nitrosamine product. The formation of α-hydroxynitrosamines has been proposed as an initial step in metabolic pathways that can lead to the formation of carbonium ion intermediates. nih.gov

Reaction TypeKey Intermediate(s)Role in Reaction Progression
Palladium-Catalyzed Cross-Coupling Pd(II)-aryl complexes, PalladacyclesCentral species in the catalytic cycle; determine product formation via reductive elimination.
Diazotization (on primary analogues) Diazonium salt (Het-N₂⁺)Precursor for nucleophilic substitution reactions. msu.edu
N-Nitrosation Protonated N-nitrosamineFormed after electrophilic attack by NO⁺; leads to the final product upon deprotonation. researchgate.net
Deprotonative Metalation Lithiated/magnesiated oxazoleCan exist in equilibrium with a ring-opened isonitrile tautomer, influencing subsequent coupling reactions. nih.gov

Stereochemical Outcomes and Regioselectivity

For this compound, which is achiral, stereochemical outcomes are relevant in reactions that create a new chiral center. However, a more common consideration is regioselectivity, particularly in electrophilic substitution or metal-catalyzed functionalization of the heterocyclic ring.

The oxazole ring has three potential sites for C-H functionalization: C2, C4, and C5. Since the C2 position is substituted with the isopropylamino group, reactions are directed towards C4 and C5. The inherent electronic properties of the oxazole ring favor electrophilic attack at C4, while radical and nucleophilic attacks are more complex. In transition-metal-catalyzed C-H activation, the regioselectivity is often controlled by the catalyst, ligands, and reaction conditions rather than just the intrinsic reactivity of the ring. beilstein-journals.org For instance, in direct arylation of parent oxazole, selective functionalization at either C2 or C5 can be achieved by tuning the catalyst and ligands. beilstein-journals.org This principle applies to substituted oxazoles, where the directing effect of the N-isopropylamino group would compete with the inherent reactivity of the ring, likely favoring functionalization at the C5 position due to steric hindrance at C4.

In reactions of related β-azolyl enamines with nitrile oxides, cycloaddition occurs with high regioselectivity to form 4-azolylisoxazoles. researchgate.net Theoretical studies of these reactions show that both stepwise and concerted pathways are possible, with the stereochemical outcome (e.g., trans or cis isomers of an intermediate) being controlled by the relative stability of the starting E/Z enamines and the transition states. researchgate.net

Solvent Effects on Reaction Kinetics and Equilibria

The choice of solvent can profoundly impact the kinetics, equilibrium positions, and even the regioselectivity of reactions involving this compound. Solvents can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

In the context of Buchwald-Hartwig amination of 2-aminooxazoles, solvents like toluene (B28343) or dioxane are commonly employed. acs.orgresearchgate.net The use of a polar aprotic solvent like DMSO has been reported to be detrimental, leading to no conversion, whereas toluene facilitates the reaction. nih.gov This highlights the critical role of the solvent in maintaining the stability and activity of the palladium catalyst throughout the catalytic cycle.

Solvent polarity can also dictate the regiochemical outcome of a reaction. A notable example is the Pd-catalyzed direct arylation of oxazole, where a switch in regioselectivity from C5 to C2 was observed when changing the solvent from polar DMF to nonpolar toluene. beilstein-journals.org This effect is often attributed to the differential stabilization of key intermediates or transition states in the competing reaction pathways.

Furthermore, reaction kinetics are highly sensitive to solvent properties. For reactions involving charged intermediates or transition states, polar solvents generally accelerate the rate by providing better stabilization. The effect of a solvent on the kinetics of the interaction between nucleophilic amines and electrophiles has been studied, showing a dependency on solvent polarity. researchgate.net The rate of CO₂ absorption into reactive amine solutions, a process involving ionic intermediates, is also significantly influenced by the solvent medium. researchgate.net

ReactionSolventObservationMechanistic Implication
Buchwald-Hartwig N-Arylation Toluene vs. DMSOReaction proceeds in toluene but fails in DMSO. nih.govDMSO may coordinate too strongly to the palladium center, inhibiting catalysis.
Pd-Catalyzed Direct Arylation Toluene vs. DMFC2 selectivity is favored in nonpolar toluene, while C5 is preferred in polar DMF. beilstein-journals.orgThe polarity of the solvent differentially stabilizes the transition states leading to C2 vs. C5 functionalization.

Advanced Functionalization and Derivatization Strategies for N Isopropyloxazol 2 Amine

Strategic Derivatization for Enhanced Synthetic Utility

Derivatization of the N-isopropyloxazol-2-amine core is a fundamental approach to modulate its properties. By strategically modifying the secondary amine, it is possible to introduce new functionalities that can serve as reporter groups for analytical studies or alter the inherent reactivity and selectivity of the molecule for subsequent synthetic steps.

For applications in biochemical and analytical research, the covalent attachment of reporter groups to this compound is essential for detection, quantification, and visualization. The secondary amine provides a convenient handle for the introduction of such labels, including fluorescent tags and affinity probes like biotin.

Fluorescent Labeling: The introduction of a fluorophore allows the molecule to be tracked and quantified in various assays. Amine-reactive fluorescent dyes are commonly employed for this purpose. Reagents such as N-hydroxysuccinimide (NHS) esters and isothiocyanates of popular fluorophores (e.g., fluorescein, rhodamine, cyanine (B1664457) dyes) can react with the secondary amine of this compound to form stable amide or thiourea (B124793) bonds, respectively. nih.govbiomol.com Another class of reagents, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD chloride), is also effective for derivatizing secondary amines, yielding highly fluorescent adducts. biomol.com The choice of fluorophore can be tailored based on the specific requirements of the analytical method, such as the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. in-part.comresearchgate.net

Biotinylation: Biotin is a widely used affinity label due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin (K_a = 10¹⁵ M⁻¹). thermofisher.comwikipedia.org This interaction can be exploited for the purification, immobilization, and detection of biotin-labeled molecules. sigmaaldrich.comcreative-diagnostics.com The secondary amine of this compound can be biotinylated using various reagents. While many biotinylation reagents are designed for primary amines, more reactive versions such as PFP-Biotin (pentafluorophenyl-biotin) are capable of efficiently labeling secondary amines under appropriate pH conditions (pH 7-9) to form a stable amide linkage. gbiosciences.com

Table 1: Reporter Groups for Derivatization of this compound

Reporter Group Class Example Reagent Reactive Group Target on Scaffold Bond Formed
Fluorescent Tag Fluorescein isothiocyanate (FITC) Isothiocyanate Secondary Amine Thiourea
Fluorescent Tag Cyanine Dye NHS Ester (e.g., Cy5-NHS) N-Hydroxysuccinimide Ester Secondary Amine Amide
Fluorescent Tag 4-Chloro-7-nitrobenzofurazan (NBD-Cl) Aryl Halide Secondary Amine Secondary Amine

Beyond introducing reporter groups, derivatization of the secondary amine can fundamentally alter the electronic properties and steric environment of the this compound scaffold, thereby controlling the reactivity and selectivity of subsequent transformations.

N-Acylation and N-Sulfonylation: The conversion of the secondary amine to an amide or sulfonamide is a common strategy to decrease its nucleophilicity and basicity. researchgate.netnih.gov This is particularly useful when reactions targeting the oxazole (B20620) ring are desired, as it prevents the amine from participating in side reactions. For instance, N-acylation with an acyl chloride or anhydride (B1165640) introduces an electron-withdrawing acyl group, which significantly reduces the electron-donating ability of the nitrogen atom. researchgate.net This electronic modification can influence the reactivity of the oxazole ring towards electrophiles.

Furthermore, the newly introduced acyl or sulfonyl group can serve as a directing group for site-selective C–H functionalization reactions. By choosing a directing group with appropriate coordinating atoms, it is possible to guide a transition metal catalyst to a specific C–H bond on the oxazole ring, enabling transformations that would otherwise be unselective. nsf.gov

Table 2: Influence of Derivatization on Amine Properties

Derivatization Reagent Example Resulting Functional Group Effect on Amine Nucleophilicity Potential for Directing Group
N-Acylation Acetyl Chloride Amide Significantly Decreased Yes (e.g., Picolinamide)
N-Sulfonylation Tosyl Chloride Sulfonamide Significantly Decreased Yes

Selective Chemical Transformations of Multi-functional this compound Scaffolds

The presence of multiple reactive sites—the secondary amine, the C4 and C5 positions of the oxazole ring, and the C-H bonds of the isopropyl group—necessitates the use of sophisticated strategies to achieve selective functionalization. Orthogonal protecting groups and site-selective C-H activation are powerful tools for this purpose.

Orthogonal protecting groups are essential for multi-step syntheses, as they allow for the selective deprotection of one functional group in the presence of others. wikipedia.org For this compound, the primary focus is on protecting the secondary amine to allow for chemistry to be performed on the oxazole ring.

The amine can be protected with standard acid-labile groups like the tert-butyloxycarbonyl (Boc) group or base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group. The choice of protecting group depends on the stability of the oxazole ring and the conditions of subsequent reaction steps. The oxazole ring is generally stable to the basic conditions (e.g., piperidine) used for Fmoc removal. However, it can be sensitive to strong acidic conditions often used for Boc deprotection, which could potentially lead to ring opening. oup.comacs.org Therefore, the Fmoc group or other mildly cleavable groups might be preferable.

While the oxazole ring itself is relatively stable, it can be considered a protecting group for a carboxylic acid. oup.comacs.org In scenarios where functionalization of the oxazole is the goal, protecting the amine is the primary strategy. The compatibility of the oxazole ring with the deprotection conditions for the amine is the critical consideration.

Table 3: Orthogonal Protecting Group Strategy for the Amine Site

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Compatibility with Oxazole Ring
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate Strong Acid (e.g., TFA) Potentially harsh; risk of ring opening
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) Generally compatible

Direct C–H functionalization has emerged as a powerful strategy for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. scholaris.canih.gov For this compound, this approach could enable the selective introduction of substituents at the C4 or C5 positions of the oxazole ring.

This selectivity can often be achieved by using the existing amino group, or a derivatized form of it, as an endogenous directing group. rsc.orgrsc.org After conversion to an amide (e.g., with picolinic acid) or another coordinating group, the nitrogen and the carbonyl oxygen can form a chelate with a transition metal catalyst (e.g., palladium, rhodium, copper). nih.gov This brings the catalyst into close proximity to a specific C–H bond, facilitating its activation and subsequent functionalization (e.g., arylation, alkylation, halogenation). nsf.govresearchgate.net

Given the structure of this compound, a directing group on the amine nitrogen would likely direct functionalization to the C5 position of the oxazole ring, as the C4 position is sterically hindered by the isopropyl group. Alternatively, strategies for the functionalization of remote C-H bonds might be employed to target the terminal methyl groups of the isopropyl substituent, although functionalization of the heteroaromatic ring is generally more facile. researchgate.netrsc.org

Table 4: Potential Site-Selective C–H Functionalization Strategies

Strategy Directing Group Catalyst (Example) Likely Site of Functionalization Bond Formed (Example)
Directed C-H Arylation Picolinamide Pd(OAc)₂ Oxazole C5 C-Aryl
Directed C-H Halogenation Aminoquinoline Amide Cu(OAc)₂ Oxazole C5 C-Halogen

Compound Name Table

Compound Name
This compound
Fluorescein
Rhodamine
4-Chloro-7-nitrobenzofurazan
Biotin
Avidin
Streptavidin
Picolinic acid
Piperidine
tert-Butyloxycarbonyl
9-Fluorenylmethoxycarbonyl
Benzyloxycarbonyl
Di-tert-butyl dicarbonate

Computational and Theoretical Chemistry Studies of N Isopropyloxazol 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-Isopropyloxazol-2-amine, various DFT functionals (e.g., B3LYP, M06-2X) combined with appropriate basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to optimize the molecular geometry and calculate a wide range of properties. These calculations would provide insights into the molecule's stability, electronic distribution, and spectroscopic characteristics.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A hypothetical distribution of these orbitals for this compound would likely show the HOMO localized on the electron-rich oxazole (B20620) ring and the amine nitrogen, while the LUMO might be distributed over the heterocyclic ring.

A hypothetical data table for such an analysis is presented below:

ParameterCalculated Value (Arbitrary Units)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D
Ionization Potential7.0 eV
Electron Affinity0.8 eV

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Computational methods can predict the acid-base properties of this compound. The proton affinity can be calculated to determine the most likely site of protonation, which is expected to be the amine nitrogen or the nitrogen atom in the oxazole ring. The pKa value can also be estimated using theoretical models. Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, would quantify the molecule's reactivity towards different chemical species.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational behavior and reaction pathways of molecules.

This compound possesses conformational flexibility, particularly around the bond connecting the isopropyl group to the amine nitrogen. A conformational analysis would involve systematically rotating this bond and calculating the corresponding energy to identify the most stable conformers. The results would be visualized as a potential energy landscape, highlighting the global and local energy minima and the energy barriers between them.

Molecular dynamics simulations could be employed to study the behavior of this compound in different solvent environments and to explore its interactions with other molecules. For a specific reaction, quantum chemical methods would be used to map out the reaction pathway, identify the transition state structure, and calculate the activation energy. This would provide a detailed understanding of the reaction kinetics and mechanism at a molecular level.

Investigation of Solvent Effects on Molecular Interactions and Reactivity

The solvent environment plays a crucial role in the molecular interactions and reactivity of chemical compounds. For this compound, the polarity and proticity of the solvent are expected to significantly influence its behavior in solution. Computational studies on analogous 2-aminooxazole and related heterocyclic structures reveal that solvent molecules can interact with the solute through hydrogen bonding and dipole-dipole interactions, thereby altering the electron distribution and, consequently, the reactivity of the molecule. tsijournals.com

In polar protic solvents, such as water or ethanol, the nitrogen atoms of the oxazole ring and the exocyclic amino group of this compound can act as hydrogen bond acceptors, while the amino group's hydrogen can act as a hydrogen bond donor. These interactions can stabilize the ground state and transition states of reactions to varying degrees. For instance, in reactions where the transition state is more polar than the reactants, polar solvents are expected to accelerate the reaction rate. Conversely, in non-polar aprotic solvents, solute-solute interactions may become more dominant, potentially leading to aggregation or different reaction pathways.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the solvent will affect molecular properties and reaction barriers. For instance, studies on the synthesis of 2-aminooxazole derivatives have shown that the choice of solvent (e.g., DMF vs. DMSO) can significantly impact reaction yields, highlighting the practical implications of solvent effects. nih.govacs.org

The following interactive table illustrates the predicted qualitative effects of different solvent types on the molecular interactions of this compound, based on general principles and studies of similar molecules. tsijournals.comniscpr.res.in

Solvent TypeDominant Interaction with this compoundPredicted Effect on Reactivity
Polar Protic (e.g., Water, Ethanol)Hydrogen bonding with the oxazole ring nitrogen and amino group.Stabilization of polar transition states; potential to act as a proton source/sink in reactions.
Polar Aprotic (e.g., DMSO, DMF)Dipole-dipole interactions.Enhanced solubility and reaction rates for polar reactants, particularly in nucleophilic substitutions. nih.govacs.org
Non-Polar (e.g., Hexane, Toluene)van der Waals forces.Lower solubility; may favor intramolecular reactions or reactions with non-polar reagents.

Theoretical Prediction of Chemical Behavior and Catalytic Performance

Computational chemistry offers powerful tools for predicting the chemical behavior of molecules like this compound, providing insights into their reactivity, selectivity, and potential catalytic applications. Density Functional Theory (DFT) is a commonly used method for these predictions, allowing for the calculation of electronic properties that govern chemical reactions. irjweb.comresearchgate.net

Predicting Reaction Outcomes and Selectivity in Organic Transformations

The reactivity of the oxazole ring is influenced by the substituents attached to it. The 2-amino group in this compound is an electron-donating group, which is expected to activate the oxazole ring towards electrophilic substitution, likely at the C5 position. semanticscholar.orgwikipedia.org Conversely, the C2 position, where the amino group is attached, is generally susceptible to nucleophilic attack, especially if a good leaving group is present. pharmaguideline.comtandfonline.com

Computational models can predict the most likely sites for electrophilic and nucleophilic attack by calculating the molecule's electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). irjweb.com The regions of highest negative electrostatic potential are indicative of sites prone to electrophilic attack, while regions of positive potential suggest susceptibility to nucleophilic attack. The distribution of the HOMO and LUMO can indicate the electron-donating and electron-accepting capabilities of different parts of the molecule. For 2-aminooxazole derivatives, the HOMO is typically localized on the amino group and the oxazole ring, confirming their nucleophilic character.

The following table summarizes the predicted reactivity of this compound in various organic transformations, based on the known chemistry of oxazoles. semanticscholar.orgwikipedia.orgpharmaguideline.comtandfonline.com

Transformation TypePredicted Outcome for this compoundControlling Factors
Electrophilic Aromatic SubstitutionSubstitution at the C5 position is favored.The electron-donating nature of the amino group directs the substitution.
Nucleophilic Aromatic SubstitutionSubstitution at the C2 position, requiring activation or a leaving group.The presence of a suitable leaving group on the C2 carbon is crucial.
N-Alkylation / N-AcylationReaction at the exocyclic amino group or the ring nitrogen (N3).Reaction conditions (base, solvent) will determine the selectivity between the two nitrogen atoms.
Diels-Alder ReactionThe oxazole ring can act as a diene.The presence of electron-withdrawing groups on the dienophile enhances reactivity.

Computational Insights into Mechanistic Ambiguities

When a reaction can proceed through multiple pathways, computational chemistry can be employed to elucidate the most likely mechanism by calculating the activation energies of the transition states for each proposed route. The pathway with the lowest activation energy is generally the kinetically favored one.

For this compound, mechanistic ambiguities could arise in reactions such as tautomerization between the amino and imino forms, or in regioselective reactions where multiple sites could react. A computational study on the photochemistry of 2-aminooxazole, for example, used high-level calculations to map out the reaction pathway following UV excitation, explaining the formation of the observed products through a series of conical intersections and identifying the most favorable ring-opening mechanism. rsc.org Similarly, computational studies can clarify the mechanisms of synthetic reactions, such as the transformation of 2H-azirines into oxazoles, by evaluating the stability of proposed intermediates like ketenimines. organic-chemistry.org

Modeling of Equilibrium Constants and Kinetic Parameters

Theoretical calculations can provide quantitative predictions of thermodynamic and kinetic parameters, such as equilibrium constants (Keq) and rate constants (k). By calculating the Gibbs free energies of reactants and products, the equilibrium constant for a reaction can be determined using the equation ΔG° = -RTln(Keq). Similarly, by calculating the Gibbs free energy of the transition state, the rate constant can be estimated using Transition State Theory.

For reactions involving this compound, these calculations can be used to predict the position of equilibrium in, for example, the amino-imino tautomerism, or to estimate the rate of a particular synthetic transformation. Studies on related oxazole derivatives have utilized DFT calculations to estimate the relative stability and reactivity of different compounds, which correlate with their kinetic and thermodynamic properties. researchgate.netnih.gov While specific values for this compound are not available, the methodology allows for such predictions to be made, providing valuable guidance for experimental work.

N Isopropyloxazol 2 Amine As a Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Architectures

The utility of N-Isopropyloxazol-2-amine in the synthesis of complex organic architectures stems from the reactivity of its 2-amino group. This functional group can act as a potent nucleophile or as a directing group, enabling the introduction of molecular complexity. As a nucleophile, the secondary amine can readily participate in reactions such as acylation, alkylation, and condensation, effectively coupling the oxazole (B20620) core to other molecular fragments.

In multistep syntheses, the oxazole moiety can be carried through various reaction conditions due to its inherent aromatic stability. This robustness allows chemists to perform extensive modifications on other parts of the molecule without disrupting the core heterocycle. The isopropyl group, while seemingly simple, provides steric bulk and alters the electronic properties of the amine, which can be exploited to influence the regioselectivity and stereoselectivity of subsequent reactions. The strategic use of this compound allows for the streamlined assembly of intricate scaffolds found in biologically active compounds.

Application in Heterocyclic Chemistry and Scaffold Construction

This compound is a prime substrate for the construction of fused heterocyclic systems. The presence of both an exocyclic amino group and an endocyclic ring nitrogen atom provides two points of reactivity for annulation reactions. The general class of amino azoles is known to react with various bis-electrophiles to allow the fusion of additional heterocyclic rings onto the azole moiety. enamine.net This strategy is a powerful tool for generating novel, polycyclic scaffolds that are of significant interest in medicinal chemistry and materials science.

For example, condensation reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of oxazolo[2,3-b]pyrimidine derivatives. These fused systems are prevalent in pharmacologically active molecules. The specific reaction pathway can be tuned by controlling the reaction conditions and the nature of the electrophilic partner, offering a modular approach to a diverse range of complex heterocyclic structures. The 2-amino group is pivotal in these transformations, often serving as the initial point of attack to initiate the cyclization cascade.

Integration into Modular Synthesis Platforms

Modular synthesis is a powerful strategy in modern chemistry that allows for the rapid generation of compound libraries by combining a set of interchangeable molecular building blocks. This compound is an ideal candidate for integration into such platforms. Its structure can be conceptually divided into the oxazole core and the N-isopropylamino substituent, with the latter serving as a key handle for diversification.

By employing robust and high-yielding reactions, the amino group can be coupled with a wide array of carboxylic acids, sulfonyl chlorides, or other electrophiles to create a library of N-acylated or N-sulfonylated derivatives. This approach enables a systematic exploration of the structure-activity relationship (SAR) of a target compound class. The reliability of these coupling reactions makes this compound a valuable component for combinatorial chemistry and high-throughput screening efforts aimed at discovering new lead compounds in drug development. nih.gov

Utility in Ligand Design for Asymmetric Catalysis (e.g., chiral oxazolines)

Perhaps one of the most significant applications of oxazoline-containing building blocks is in the field of asymmetric catalysis. Chiral oxazolines are a class of "privileged ligands," meaning they have proven to be effective in a wide variety of metal-catalyzed enantioselective transformations. acs.org The fundamental structure of this compound makes it a precursor to more complex, bidentate ligands such as bis(oxazolines) (BOX) and phosphinooxazolines (PHOX). acs.org

The 2-amino functionality provides a crucial attachment point for linking two oxazoline (B21484) rings or for introducing another coordinating group, such as a phosphine. While this compound itself is achiral, it can be derived from or used in conjunction with chiral precursors (like chiral amino alcohols) to generate enantiopure ligands. nih.govnih.gov The isopropyl group on the nitrogen or at other positions on the ring can play a critical role in creating the specific chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. For instance, ligands like bis(4-isopropyloxazoline) have been successfully used in copper-catalyzed asymmetric cyclopropanation reactions, demonstrating the value of the isopropyl-substituted oxazoline motif. sigmaaldrich.com

Table 1: Representative Metal-Catalyzed Asymmetric Reactions Employing Chiral Oxazoline Ligands

Reaction TypeMetal CatalystLigand ClassAchieved Enantioselectivity (ee)Reference
Diels-Alder ReactionCopper(II)Bis(oxazoline) - BOXUp to 96% nih.gov
Allylic AlkylationPalladium(0)Phosphinooxazoline - PHOXUp to 99% acs.org
CyclopropanationCopper(I)Bis(oxazoline) - BOX>90% sigmaaldrich.com
AziridinationCopper(I)Bis(oxazoline) - BOXUp to 94% sigmaaldrich.com
Conjugate AdditionMagnesium(II)Bis(oxazoline) - BOXUp to 97% nih.gov

Future Research Directions and Emerging Paradigms for N Isopropyloxazol 2 Amine

Exploration of Novel Synthetic Pathways

The synthesis of N-substituted 2-aminooxazoles, such as N-Isopropyloxazol-2-amine, has presented challenges for traditional synthetic protocols. For instance, the widely used Hantzsch synthesis for the related 2-aminothiazoles is often inefficient for producing 2-aminooxazoles when N-substituted ureas are used as starting materials. This limitation has spurred the exploration of novel and more versatile synthetic strategies.

Future research in this area is likely to focus on several key paradigms:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for the synthesis of 2-aminooxazoles. Further exploration of microwave irradiation for the synthesis of this compound could lead to more efficient and scalable production methods.

Green Chemistry Approaches: The development of environmentally benign synthetic routes is a major focus in modern chemistry. Future pathways for this compound are expected to utilize greener solvents, catalysts, and reaction conditions to minimize environmental impact. This includes the use of biocatalysis and flow chemistry, which can offer improved sustainability and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig cross-coupling reaction has been successfully applied to the synthesis of N-aryl-2-aminooxazoles. Adapting this methodology for the introduction of an isopropyl group onto the amino nitrogen of the oxazole (B20620) ring represents a promising avenue for future research. This could involve the use of novel ligands and reaction conditions to facilitate the coupling of an isopropyl-containing amine or its equivalent.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. The development of one-pot or multicomponent reactions for the direct synthesis of this compound from simple, readily available starting materials is a key area for future investigation.

Table 1: Comparison of Synthetic Paradigms for 2-Aminooxazole Synthesis

Synthetic Paradigm Potential Advantages for this compound Synthesis Key Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced scalability. Optimization of reaction conditions (temperature, time, power) for the specific substrate.
Green Chemistry Approaches Reduced environmental impact, use of renewable resources, safer reaction profiles. Development of biocatalytic routes, utilization of green solvents, and implementation of flow chemistry.
Palladium-Catalyzed Cross-Coupling High functional group tolerance, potential for modular synthesis. Ligand design and optimization for the coupling of alkylamines.
One-Pot/Multicomponent Reactions Increased efficiency, reduced waste, simplified purification. Design of novel reaction cascades that directly lead to the target molecule.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research in this area will likely involve a combination of computational and experimental techniques.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways for the synthesis of N-substituted 2-aminooxazoles. These studies can elucidate the transition state geometries and energies for key steps such as:

Carbinolamine formation: The initial nucleophilic attack of the urea nitrogen on the carbonyl carbon.

Cyclization: The intramolecular ring-closing step to form the oxazoline (B21484) intermediate.

Dehydration: The final elimination of water to yield the aromatic oxazole ring.

Computational models can also be used to investigate the influence of the N-isopropyl substituent on the reaction kinetics and thermodynamics, providing insights into how this group affects the stability of intermediates and the energy barriers of transition states.

Experimental Mechanistic Studies: Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide experimental validation for proposed mechanisms. For instance, monitoring the reaction progress under different conditions (e.g., varying catalyst loading, temperature, or reactant concentrations) can help to determine the rate-determining step. In situ spectroscopic techniques, such as NMR and IR, can be used to observe the formation and consumption of intermediates during the course of the reaction.

A particularly interesting area for mechanistic investigation is the aza-Wittig reaction, which has been utilized for the synthesis of oxazoles. A detailed mechanistic study of the intramolecular aza-Wittig reaction leading to N-substituted 2-aminooxazoles could reveal key factors that control the efficiency and selectivity of this transformation.

Innovative Applications in Related Chemical Fields

While the primary research focus for many heterocyclic compounds is often in medicinal chemistry, the unique electronic and structural features of this compound suggest potential applications in a variety of other chemical fields.

Agrochemicals: Oxazole derivatives have already demonstrated utility as fungicides, herbicides, and plant growth regulators. nih.gov Future research could explore the potential of this compound and its analogs as novel agrochemicals. The isopropyl group may influence the compound's lipophilicity and metabolic stability, potentially leading to enhanced efficacy or a more favorable environmental profile.

Materials Science: The oxazole ring is a component of some fluorescent dyes and has been investigated for its optical properties. nih.gov The introduction of an N-isopropyl group could modulate the photophysical properties of the oxazole scaffold, leading to the development of new materials for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. While the use of oxazoles in organic electronics is less established than that of related heterocycles like thiazoles, the exploration of N-alkyl-2-aminooxazoles as components of organic semiconductors is a promising area for future investigation. digitellinc.com

Catalysis and Coordination Chemistry: The nitrogen atoms in the this compound scaffold can act as ligands for metal ions. This suggests that the compound could be used to synthesize novel metal complexes with potential applications in catalysis or as functional materials. The steric and electronic properties of the N-isopropyl group would influence the coordination geometry and reactivity of the resulting metal complexes.

Table 2: Potential Innovative Applications of this compound

Field Potential Application Rationale
Agrochemicals Fungicides, Herbicides, Plant Growth Regulators The oxazole core is a known pharmacophore in agrochemicals; the N-isopropyl group can modulate biological activity and physicochemical properties. nih.gov
Materials Science Organic Electronics, Fluorescent Dyes The oxazole ring possesses favorable electronic properties; the N-isopropyl group can influence molecular packing and photophysical characteristics. nih.govdigitellinc.com
Catalysis Ligands for Homogeneous Catalysis The nitrogen atoms can coordinate to metal centers, creating novel catalytic sites.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and reactivity prediction. For a molecule like this compound, these computational tools offer significant potential to accelerate research and development.

Predicting Reaction Outcomes and Optimizing Conditions: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the major product and potential side products. mit.edu For the synthesis of this compound, an AI model could be used to:

Predict the success of a proposed synthetic route.

Identify the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield and minimize byproducts. nih.gov

Suggest novel, non-obvious synthetic pathways that a human chemist might not consider.

Predicting Reactivity and Properties: Machine learning models can also be developed to predict the reactivity of a molecule in different chemical environments. For this compound, this could involve predicting its susceptibility to electrophilic or nucleophilic attack at various positions on the oxazole ring or the amino group. Furthermore, AI can be used to predict various physicochemical properties of the molecule, such as its solubility, stability, and potential biological activity, which can guide its application in different fields.

The integration of AI and ML into the study of this compound represents a paradigm shift, moving from a trial-and-error approach to a more data-driven and predictive science. This will undoubtedly accelerate the pace of discovery and innovation related to this versatile chemical compound.

Q & A

Q. What are the optimized synthetic routes for N-Isopropyloxazol-2-amine, and how do reaction conditions influence yield?

this compound can be synthesized via oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. Key parameters include iodine (I₂) as a cost-effective desulfurizing agent, solvent choice (e.g., DMF or ethanol), and temperature control (70–90°C). Reaction times typically range from 6–12 hours, with yields improved by slow addition of reagents and inert atmospheres . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity and structural fidelity.

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for resolving bond lengths, angles, and stereochemistry. For example, related oxazole derivatives exhibit C–N bond lengths of 1.34–1.38 Å and dihedral angles between the oxazole and substituent groups of 5–10° . Complementary techniques like FT-IR (C=N stretch ~1600 cm⁻¹) and high-resolution mass spectrometry (e.g., Orbitrap Fusion Lumos) validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antioxidant : DPPH/ABTS radical scavenging, reported as % inhibition relative to ascorbic acid . Data should be triplicated and analyzed using ANOVA with post-hoc tests (p < 0.05).

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with biological targets (e.g., kinase enzymes). For example, oxazole derivatives show strong binding to EGFR (ΔG = −8.2 kcal/mol) via hydrogen bonds with Lys721 and π-π stacking . MD simulations (GROMACS) over 100 ns further assess stability of ligand-protein complexes.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line heterogeneity, solvent effects). Mitigation includes:

  • Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Cross-validating results with orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity).
  • Applying multivariate analysis (PCA) to identify confounding variables .

Q. How can machine learning optimize reaction conditions for scaled synthesis?

Tools like LabMate.AI integrate reaction databases and Bayesian optimization to predict ideal parameters (e.g., solvent polarity, catalyst loading). For oxazole derivatives, neural networks have reduced reaction times by 30% while maintaining >85% yield . Key features include real-time HPLC monitoring and automated feedback loops.

Methodological Considerations

Q. What analytical techniques are critical for detecting byproducts in synthesis?

  • HPLC-PDA : Resolves regioisomers (e.g., using C18 column, acetonitrile/water gradient).
  • LC-HRMS : Identifies trace impurities (e.g., des-methyl byproducts, m/z 180.0654).
  • TLC-MS : Rapid screening with silica gel 60 F₂₅₄ plates (ethyl acetate/hexane eluent) .

Q. How do steric and electronic effects of the isopropyl group influence reactivity?

The isopropyl moiety increases steric hindrance, reducing nucleophilic substitution rates at the oxazole 2-position. Electron-donating effects stabilize intermediates in cyclization reactions, as shown by Hammett plots (ρ = −0.72 for meta-substituted analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.